molecular formula C19H24N2O4 B2859437 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034390-31-1

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2859437
CAS No.: 2034390-31-1
M. Wt: 344.411
InChI Key: LQSBFYMERFGSAW-UHFFFAOYSA-N
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Description

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a piperidine ring, a morpholine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the acylation of piperidine with 3-(o-tolyl)propanoic acid, followed by cyclization with morpholine-3,5-dione under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(3-(p-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
  • 4-(1-(3-(m-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
  • 4-(1-(3-(phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Uniqueness

4-(1-(3-(o-Tolyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its p-tolyl and m-tolyl counterparts.

Properties

IUPAC Name

4-[1-[3-(2-methylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-14-4-2-3-5-15(14)6-7-17(22)20-10-8-16(9-11-20)21-18(23)12-25-13-19(21)24/h2-5,16H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSBFYMERFGSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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